molecular formula C7H6ClN5 B6616662 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 916051-82-6

2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6616662
CAS No.: 916051-82-6
M. Wt: 195.61 g/mol
InChI Key: UNNASRAFQFFILA-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C7H6ClN5 It is known for its unique structure, which includes a tetrazole ring and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps. One common method includes the reaction of 2-chloroaniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines and tetrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The chloroaniline moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
  • 2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide

Uniqueness

2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a tetrazole ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-chloro-5-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNASRAFQFFILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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